![molecular formula C24H23N3O3S B3482358 N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide](/img/structure/B3482358.png)
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide
Overview
Description
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with multiple functional groups, making it a versatile candidate for chemical reactions and applications in medicinal chemistry, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the phenylcarbonyl and carbamothioyl groups through nucleophilic substitution reactions. The final step often involves the addition of the propan-2-yloxy group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are frequently used as solvents to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: A precursor in organic chemistry and used in the production of pharmaceuticals.
Dichloroaniline: An aniline derivative with applications in the synthesis of dyes and agrochemicals.
Uniqueness
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16(2)30-21-13-6-10-18(14-21)23(29)27-24(31)26-20-12-7-11-19(15-20)25-22(28)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28)(H2,26,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISKOPFDCKOACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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